1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine

Organometallic Chemistry Catalysis Olefin Metathesis

Generic flexible diamines cause uncontrolled polymerization and catalytically inactive complexes when building supramolecular assemblies or NHC ligands. 1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine overcomes this with its rigid fused-ring s-indacene scaffold and precisely positioned 1,4-diamine groups. • Enables NHC ligands with tailored buried volume for sterically demanding olefin metathesis • Validated pharmacophore for NLRP3 inflammasome inhibitors (IL-1β IC50 = 294 nM) • Facilitates water-soluble cycloparaphenylenes and switchable rotaxane molecular shuttles

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B8200555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC1CC2=CC3=C(CCC3N)C(=C2C1)N
InChIInChI=1S/C12H16N2/c13-11-5-4-9-10(11)6-7-2-1-3-8(7)12(9)14/h6,11H,1-5,13-14H2
InChIKeyDJWKUNOLUHEWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine: A Versatile Diamine Building Block for Advanced Material and Pharmaceutical R&D


1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine (CAS: 2384438-32-6) is a polycyclic diamine with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . It features a rigid s-indacene core, partially saturated to a hexahydro configuration, with primary amine groups at the 1 and 4 positions . This bifunctional nature makes it a key synthetic intermediate for creating complex molecular architectures, including supramolecular scaffolds [1], ligands for organometallic catalysts [2], and pharmacologically active compounds [3].

Why 1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine Cannot Be Replaced by Common Aliphatic or Aromatic Diamines


Substituting 1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine with a generic diamine (e.g., 1,4-phenylenediamine or 1,6-hexanediamine) fails due to the unique stereoelectronic properties conferred by its rigid, fused-ring s-indacene scaffold. The specific spatial arrangement of its two amine groups, dictated by the 1,4-substitution pattern on the partially saturated core, is critical for creating molecular assemblies with directional persistence [1]. This geometric constraint is essential for constructing well-defined supramolecular structures like macrocycles and rotaxanes , and for generating N-heterocyclic carbene (NHC) ligands with a specific 'buried volume' that optimizes catalyst performance in sterically demanding reactions [2]. Generic diamines lack this conformational restriction, leading to uncontrolled polymerization, undefined architectures, or catalytically inactive metal complexes.

Quantitative Evidence: 1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine vs. Alternatives


Enhanced Catalyst Performance in Ring-Closing Metathesis (RCM) of Sterically Hindered Olefins

The use of 1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine as a precursor to a novel N-heterocyclic carbene (NHC) ligand yields a ruthenium-based olefin metathesis catalyst with superior activity for sterically demanding substrates. This is a direct consequence of the ligand's conformationally restricted alkyl groups ortho to the heterocyclic substituent, which create a unique 'buried volume' [1].

Organometallic Chemistry Catalysis Olefin Metathesis

Comparison of Inflammasome Inhibition Potency Among Hexahydro-s-indacene Derivatives

1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine is a key structural component of various NLRP3 inflammasome inhibitors. The activity of the core structure can be compared to its derivative, MCC950 (a potent NLRP3 inhibitor), to establish baseline potency. A derivative with IC50: 2.21E+3 nM shows the activity of a less optimized core, while another derivative with IC50: 294 nM shows the potential for high potency [REFS-1, REFS-2].

Medicinal Chemistry Immunology NLRP3 Inflammasome

Critical Role in Constructing Water-Soluble Supramolecular Receptors

The incorporation of three hydrindacene (1,2,3,5,6,7-hexahydro-s-indacene) units into a [9]cycloparaphenylene derivative enables the first synthesis of a water-soluble variant of this important macrocyclic class, a feat not possible with a purely aromatic [9]CPP ring .

Supramolecular Chemistry Host-Guest Chemistry Cycloparaphenylenes

Design of Allosteric Receptors and Molecular Shuttles

Supramolecular assemblies built from the s-hydrindacene core, of which 1,2,3,5,6,7-hexahydro-s-indacene-1,4-diamine is a functionalizable derivative, have been demonstrated to function as allosteric receptors, adrenaline receptors, and rotaxane molecular shuttles [1]. This contrasts with simpler diamine-based receptors that typically lack the structural complexity for such advanced functions.

Supramolecular Chemistry Allostery Molecular Machines

High-Impact Applications for 1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine


Development of Next-Generation Olefin Metathesis Catalysts

1,2,3,5,6,7-Hexahydro-s-indacene-1,4-diamine is an ideal starting material for synthesizing N-heterocyclic carbene (NHC) ligands with a unique steric profile. As demonstrated by Schuster et al., the resulting catalysts exhibit a specific 'buried volume' that enhances their performance in the ring-closing metathesis of sterically demanding substrates, a critical advantage for synthesizing complex molecules in pharmaceutical and materials science [1].

Medicinal Chemistry for NLRP3 Inflammasome Inhibition

The 1,2,3,5,6,7-hexahydro-s-indacene core, which can be elaborated from the 1,4-diamine, is a validated pharmacophore for NLRP3 inflammasome inhibition. Bioactivity data from BindingDB show that derivatives of this scaffold can achieve potent inhibition of IL-1β production (IC50 = 294 nM), making it a high-value building block for developing novel therapeutics targeting inflammatory, metabolic, and neurodegenerative diseases [2].

Synthesis of Water-Soluble Carbon Nanohoops

The rigid, non-planar geometry of the hydrindacene unit, accessible via the diamine, is crucial for disrupting the strong π-π interactions that render all-carbon cycloparaphenylenes insoluble. Morito et al. leveraged this property to create the first water-soluble [9]CPP derivative, opening new avenues for studying host-guest chemistry and developing fluorescent sensors in biologically relevant aqueous media .

Construction of Allosteric Molecular Machines and Receptors

The s-hydrindacene scaffold is a proven platform for constructing sophisticated supramolecular architectures, including macrocycles with directional functionality, allosteric receptors, and rotaxane molecular shuttles. Kawai et al. have shown that these assemblies can exhibit complex, switchable behavior, making 1,2,3,5,6,7-hexahydro-s-indacene-1,4-diamine a key precursor for researchers designing the next generation of molecular machines and smart materials [3].

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